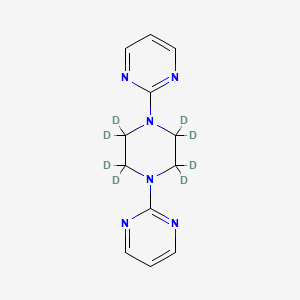
2,2'-(1,4-Piperazinediyl)bis-pyrimidine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(ピリミジン-2-イル)ピペラジン-1-イル]ピリミジン-d8は、2-[4-(ピリミジン-2-イル)ピペラジン-1-イル]ピリミジンの重水素化誘導体です。この化合物は、水素の同位体である重水素原子の存在によって特徴付けられます。重水素標識は、代謝経路や反応機構の研究、薬物の薬物動態特性の改善など、科学研究で頻繁に使用されています。
準備方法
合成経路と反応条件
2-[4-(ピリミジン-2-イル)ピペラジン-1-イル]ピリミジン-d8の合成は、通常、以下の手順を伴います。
出発物質: 合成は、ピリミジンとピペラジン誘導体から始まります。
カップリング反応: ピリミジンとピペラジン誘導体は、適切な触媒(パラジウムなど)を用いて制御された条件下でカップリングされ、最終生成物を形成します。
工業的製造方法
この化合物の工業的製造には、特殊な反応器での大規模な重水素化プロセスとカップリング反応が含まれる場合があります。高純度の重水素源と高度な触媒系の使用により、重水素化化合物の効率的な製造が保証されます。
化学反応の分析
反応の種類
2-[4-(ピリミジン-2-イル)ピペラジン-1-イル]ピリミジン-d8は、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。
置換: この化合物は、官能基が求核剤によって置換される求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、その他の還元剤。
置換: ハロゲン化物、アミン、チオールなどの求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりピリミジンN-オキシドが生成される場合があり、還元により重水素化ピペラジン誘導体が生成される場合があります。
科学研究における用途
2-[4-(ピリミジン-2-イル)ピペラジン-1-イル]ピリミジン-d8は、科学研究において幅広い用途があります。
化学: 反応機構と代謝経路を研究するための標識化合物として使用されます。
生物学: 酵素動力学とタンパク質-リガンド相互作用の研究に使用されます。
医学: 特に治療薬の薬物動態特性の改善における、医薬品開発における潜在的な用途について研究されています。
工業: 先端材料の開発や、様々な産業プロセスにおけるトレーサーとして利用されています。
科学的研究の応用
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine-d8 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound to study reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the development of advanced materials and as a tracer in various industrial processes.
作用機序
2-[4-(ピリミジン-2-イル)ピペラジン-1-イル]ピリミジン-d8の作用機序には、特定の分子標的との相互作用が含まれます。重水素原子は、化合物の代謝安定性と標的タンパク質への結合親和性に影響を与える可能性があります。これにより、薬物動態が変化し、治療効果が向上する可能性があります。正確な経路と標的は、特定の用途と使用の状況によって異なります。
類似化合物の比較
類似化合物
2-[4-(ピリミジン-2-イル)ピペラジン-1-イル]ピリミジン: この化合物の非重水素化バージョン。
2-(4-フェニルピペラジン-1-イル)ピリミジン: ピリミジン基の代わりにフェニル基を持つ類似の化合物。
1-(2-ピリミジル)ピペラジン: 単一のピリミジン環を持つ関連化合物。
独自性
重水素化バージョンである2-[4-(ピリミジン-2-イル)ピペラジン-1-イル]ピリミジン-d8は、重水素原子の存在によりユニークです。この標識は、化合物の代謝安定性を高め、分解速度を低下させ、薬物動態全体を改善することができます。これらの特性は、医薬品開発や代謝研究において特に貴重です。
類似化合物との比較
Similar Compounds
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine: The non-deuterated version of the compound.
2-(4-Phenylpiperazin-1-yl)pyrimidine: A similar compound with a phenyl group instead of a pyrimidine group.
1-(2-Pyrimidyl)piperazine: A related compound with a single pyrimidine ring.
Uniqueness
The deuterated version, 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine-d8, is unique due to the presence of deuterium atoms. This labeling can enhance the compound’s metabolic stability, reduce its rate of degradation, and improve its overall pharmacokinetic profile. These properties make it particularly valuable in drug development and metabolic studies.
生物活性
2,2'-(1,4-Piperazinediyl)bis-pyrimidine-d8 is a synthetic compound with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a piperazine moiety linked to two pyrimidine rings. The deuterated form (d8) indicates that it contains eight deuterium atoms, which can influence its pharmacokinetic properties.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit various biological activities, primarily as inhibitors of specific enzymes and as potential therapeutics against parasitic infections.
The mechanism of action for this compound involves inhibition of key enzymes in metabolic pathways. For instance, it has shown promising results as an inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), which is crucial for the survival of the malaria parasite. The compound's structural analogs have been synthesized and tested for their inhibitory activity against PfDHFR both in vitro and in silico.
Inhibitory Activity Against PfDHFR
A study synthesized a series of pyrimidine derivatives and evaluated their inhibitory effects on PfDHFR. The results indicated that certain derivatives exhibited Ki values ranging from 1.3 to 243 nM against wild-type PfDHFR and 13 to 208 nM against quadruple mutant strains. These findings suggest that modifications to the pyrimidine structure can enhance inhibitory potency (Table 1).
| Compound | Ki (nM) - Wild Type | Ki (nM) - Quadruple Mutant |
|---|---|---|
| Compound A | 1.3 | 13 |
| Compound B | 243 | 208 |
Antioxidant Activity
In addition to its antimalarial properties, derivatives of piperazine-based compounds have been investigated for their antioxidant capabilities. A study highlighted that certain piperazine derivatives demonstrated significant protective effects against oxidative stress-induced cell apoptosis in neuroblastoma cells (SH-SY5Y). The best-performing compound in this context reduced reactive oxygen species (ROS) levels and stabilized mitochondrial membrane potential (Table 2).
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound C | 20 | ROS reduction |
| Compound D | 15 | Mitochondrial stabilization |
Case Study 1: Antimalarial Efficacy
A study focused on the synthesis and evaluation of pyrimidine analogs showed that specific compounds derived from this compound had significant antimalarial activity. These compounds were tested against various strains of P. falciparum, demonstrating low nanomolar IC50 values, indicating their potential as effective antimalarial agents.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of piperazine derivatives on SH-SY5Y cells under oxidative stress conditions. The study found that these compounds not only protected cells from apoptosis but also modulated key signaling pathways involved in cell survival.
特性
分子式 |
C12H14N6 |
|---|---|
分子量 |
250.33 g/mol |
IUPAC名 |
2,2,3,3,5,5,6,6-octadeuterio-1,4-di(pyrimidin-2-yl)piperazine |
InChI |
InChI=1S/C12H14N6/c1-3-13-11(14-4-1)17-7-9-18(10-8-17)12-15-5-2-6-16-12/h1-6H,7-10H2/i7D2,8D2,9D2,10D2 |
InChIキー |
CGDIIYVMINKXRL-UFBJYANTSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1C2=NC=CC=N2)([2H])[2H])([2H])[2H])C3=NC=CC=N3)([2H])[2H])[2H] |
正規SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















